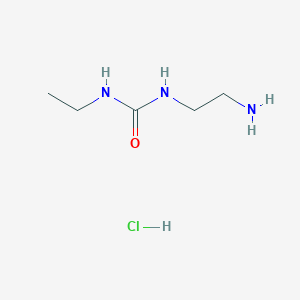

1-(2-Aminoethyl)-3-ethylurea hydrochloride

Description

Contextualization of Urea (B33335) Derivatives in Contemporary Organic Synthesis Research

The synthesis of urea by Friedrich Wöhler in 1828 is widely considered the inception of modern organic chemistry. nih.gov Since this historic breakthrough, urea and its derivatives have become central to the fields of drug development and medicinal chemistry. nih.gov The urea functional group is a key structural motif in numerous bioactive compounds and clinically approved therapies. nih.govnih.gov Its significance stems from the ability of the urea moiety to form multiple, stable hydrogen bonds with biological targets such as proteins and receptors, which is fundamental to eliciting specific biological activities. nih.govresearchgate.net

In contemporary organic synthesis, urea-containing compounds are increasingly utilized to modulate drug potency and selectivity, as well as to improve crucial drug-like properties. nih.govresearchgate.net The dual nature of the urea group, possessing both hydrogen bond donors and acceptors, plays a vital role in the aqueous solubility and permeability of drug candidates. researchgate.net Consequently, urea derivatives are integral to the development of a wide array of medicinal agents, including anticancer, anti-HIV, anticonvulsive, and antibacterial therapies. nih.gov

The synthesis of these important derivatives has evolved significantly over time. Traditional methods often involved hazardous reagents like phosgene (B1210022) or toxic isocyanates. nih.gov Modern synthetic chemistry has seen the development of more environmentally friendly and safer methodologies. nih.govnih.gov These innovative approaches include palladium-catalyzed reactions, the use of CO2 as a C1 building block, and rearrangements such as the Curtius and Hofmann rearrangements to generate the key isocyanate intermediate in situ. organic-chemistry.org These advancements have made the generation of diverse and complex urea derivatives more accessible and sustainable for research and industrial applications. nih.govorganic-chemistry.org

Significance of 1-(2-Aminoethyl)-3-ethylurea hydrochloride as a Specialty Reagent

Among the vast family of urea derivatives, this compound has emerged as a versatile and specialized reagent in several scientific industries. chemimpex.com This hydrochloride salt is primarily recognized for its role as a key building block in the synthesis of more complex, bioactive molecules. chemimpex.com Its molecular structure, featuring a primary amino group, an ethylurea (B42620) backbone, and good aqueous solubility as a hydrochloride salt, makes it a valuable intermediate for chemical modification and incorporation into larger molecular frameworks. chemimpex.com

The compound's unique properties, particularly its capacity to form hydrogen bonds, enhance its reactivity and compatibility with a variety of functional groups. This makes it an essential tool for chemists and researchers aiming to construct novel compounds. chemimpex.com Its stability and solubility in aqueous solutions are advantageous for its application in laboratory settings, facilitating its use in a range of reaction conditions. chemimpex.com The compound serves as a precursor for more complex chemical entities, positioning it as a key intermediate in multi-step synthetic pathways. chemimpex.com

Table 1: Chemical Identity of this compound

| Identifier | Value |

|---|---|

| CAS Number | 53673-39-5 chemimpex.combldpharm.comaaronchem.com |

| Molecular Formula | C5H14ClN3O aaronchem.com |

| Molecular Weight | 167.64 g/mol chemimpex.com |

| MDL Number | MFCD11040489 chemimpex.comaaronchem.com |

Scope and Objectives of Academic Inquiry into this compound

The academic and industrial inquiry into this compound is primarily driven by its utility as a synthetic intermediate. Research efforts involving this compound are focused on leveraging its structural features to create novel molecules with specific functionalities. The principal objectives of this research can be categorized into several key areas. chemimpex.com

In pharmaceutical development , the primary objective is to use this compound as a foundational scaffold for the synthesis of new drugs. It is particularly noted for its application in developing pharmaceuticals that target neurological disorders, where its structure can be modified to enhance the efficacy of the final active pharmaceutical ingredient. chemimpex.com A related compound, 1-(2-Aminoethyl)-3-phenylurea hydrochloride, is similarly used as an intermediate for pharmaceuticals targeting neurological conditions, underscoring the importance of the aminoethyl-urea substructure in this field. chemimpex.com

In biochemical research , the compound is employed in studies investigating enzyme activity and protein interactions. The goal is to use this molecule as a probe to help unravel complex biological processes, taking advantage of its hydrogen-bonding capabilities to interact with biological macromolecules. chemimpex.com

In agricultural chemistry , research focuses on incorporating this compound into new agrochemical formulations. The objective is to develop products that can improve crop yield and resistance to environmental stressors or pests. chemimpex.com This aligns with broader trends where similar urea derivatives are explored for their potential as plant growth regulators. chemimpex.com

Table 2: Reported Research Applications

| Field of Research | Scope and Objective |

|---|---|

| Pharmaceutical Development | To serve as a key intermediate in the synthesis of various pharmaceuticals, with a particular focus on those targeting neurological disorders. chemimpex.com |

| Biochemical Research | To be used in studies related to enzyme activity and protein interactions, aiding in the understanding of complex biological systems. chemimpex.com |

| Agricultural Chemicals | To be utilized in the formulation of agrochemicals designed to improve crop yield and resistance. chemimpex.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(2-aminoethyl)-3-ethylurea;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N3O.ClH/c1-2-7-5(9)8-4-3-6;/h2-4,6H2,1H3,(H2,7,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHCBNYMMSCZFAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)NCCN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for the Preparation of 1 2 Aminoethyl 3 Ethylurea Hydrochloride

Established Synthetic Routes and Reaction Optimizations

The most common and direct method for synthesizing asymmetrically substituted ureas involves the reaction of an isocyanate with a primary or secondary amine. This approach forms the basis of the established route for 1-(2-Aminoethyl)-3-ethylurea hydrochloride.

The primary synthetic route involves the nucleophilic addition of an amine to an isocyanate. researchgate.netnih.gov For the target compound, the selected precursors are ethyl isocyanate and 2-aminoethylamine (ethylenediamine). The reaction proceeds by the attack of the nucleophilic primary amino group of 2-aminoethylamine on the electrophilic carbonyl carbon of ethyl isocyanate.

The formation of the hydrochloride salt is a crucial final step, typically achieved by introducing hydrochloric acid. This not only yields the desired salt form but also aids in purification and improves the compound's stability and solubility in aqueous solutions. chemimpex.com

Table 1: Precursor Compounds and Reagents

| Compound/Reagent | Role in Synthesis |

|---|---|

| 2-Aminoethylamine | Provides the aminoethyl backbone and acts as the nucleophile. |

| Ethyl Isocyanate | Provides the ethyl and urea (B33335) functionalities; acts as the electrophile. |

| Hydrochloric Acid (HCl) | Reacts with the product to form the final hydrochloride salt. |

This table is generated based on information from synthesis descriptions. chemicalbook.com

The synthesis of the precursor, ethyl isocyanate, can be achieved through various methods, including the reaction of ethylamine (B1201723) with phosgene (B1210022) or a phosgene equivalent like triphosgene (B27547). chemicalbook.comrsc.orggoogle.com However, due to the high toxicity of phosgene, alternative methods such as the Curtius rearrangement of corresponding acyl azides or the oxidation of isonitriles are also employed. nih.govresearchgate.netorganic-chemistry.org

The reaction between ethyl isocyanate and 2-aminoethylamine is typically conducted under mild conditions, often at room temperature, to yield the desired product. Optimization of reaction parameters is key to maximizing yield and ensuring high purity.

Key Parameters for Optimization:

Solvent: An inert solvent like dichloromethane (B109758) is commonly used. chemicalbook.com

Temperature: The reaction is often exothermic; controlling the temperature, sometimes by cooling initially, can prevent side reactions. nih.gov

Stoichiometry: Precise control of the molar ratios of the reactants is essential to avoid unreacted starting materials or the formation of undesired byproducts.

Purification: After the reaction, the product is often isolated through filtration or by removing the solvent via rotary evaporation. chemicalbook.comnih.gov Recrystallization or washing with appropriate solvents can further enhance purity. The hydrochloride salt formation itself can be a purification step, as the salt may precipitate from the reaction mixture, leaving impurities behind. njit.edu

Optimized protocols have reported high efficiency, with yields sometimes exceeding 90%.

Table 2: Typical Reaction Parameters

| Parameter | Condition | Purpose |

|---|---|---|

| Temperature | Room Temperature or Cooled (e.g., -78 °C to RT) | To control the reaction rate and minimize side products. nih.gov |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | To dissolve reactants and facilitate the reaction. chemicalbook.com |

| Reactant Addition | Dropwise addition of one reactant to the other | To manage the exothermic nature of the reaction. chemicalbook.com |

| Work-up | Solvent evaporation, washing with water, drying | To isolate and purify the crude product. nih.gov |

This table synthesizes common conditions described in organic synthesis procedures. chemicalbook.comnih.gov

Transitioning the synthesis of this compound from a laboratory to a pilot or industrial scale introduces several challenges that must be addressed to ensure safety, efficiency, and consistency.

Heat Management: The exothermic nature of the isocyanate-amine reaction requires efficient heat dissipation in larger reactors to prevent runaway reactions and the formation of degradation products.

Mixing: Ensuring homogenous mixing of reactants in large volumes is critical for consistent product quality and yield.

Reagent Handling: The safe handling of potentially hazardous precursors, such as ethyl isocyanate, becomes a primary concern at larger scales.

Purification: Methods like chromatography, which are feasible in the lab, are often impractical for large-scale production. Therefore, developing scalable purification techniques like crystallization and filtration is essential. nih.govnih.gov

Process Control: Implementing robust process controls to monitor temperature, pressure, and reactant addition rates is crucial for reproducible results on a larger scale.

The development of one-pot synthesis methods, where multiple reaction steps are carried out in the same reactor, can improve the scalability by reducing handling and purification steps. nih.gov

Novel Approaches and Sustainable Synthetic Pathways for this compound

In response to the increasing emphasis on environmental responsibility, modern synthetic chemistry is exploring novel and sustainable pathways for producing urea-containing compounds. These approaches aim to reduce waste, minimize energy consumption, and use less hazardous materials.

Green chemistry principles offer a framework for designing more environmentally benign synthetic routes to compounds like this compound.

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. The direct addition of an amine to an isocyanate is an example of a highly atom-economical reaction.

Safer Solvents: A significant development is the use of water as a solvent for the synthesis of N-substituted ureas. rsc.org Reactions of amines with potassium isocyanate in water have been shown to produce ureas in good to excellent yields, avoiding the need for volatile organic solvents. rsc.orgresearchgate.net

Energy Efficiency: Developing reactions that can be performed at ambient temperature and pressure reduces energy consumption. acs.org Electrochemical synthesis, for example, allows for urea production under mild conditions, bypassing the high temperatures and pressures of traditional methods. acs.orgnih.gov

Renewable Feedstocks: A long-term goal in green chemistry is the use of renewable feedstocks. For urea synthesis, this involves utilizing captured carbon dioxide and green ammonia (B1221849) produced via renewable energy. ureaknowhow.comrsc.orgresearchgate.net This "green urea" process significantly reduces the carbon footprint compared to conventional methods that rely on fossil fuels. ureaknowhow.comrsc.org

One promising green route involves the direct electrochemical conversion of nitrogen gas and CO2 into urea, using specialized catalysts at ambient temperatures. acs.org

Catalysis plays a pivotal role in developing efficient and sustainable synthetic methods. For urea synthesis, various catalytic systems are being explored to improve reaction rates, enhance selectivity, and enable reactions under milder conditions.

Metal Oxide and Zeolite Catalysts: In industrial urea synthesis from ammonia and CO2, catalysts like titanium dioxide (TiO2), zirconium dioxide (ZrO2), and zeolites have been investigated to increase reaction rates and selectivity. numberanalytics.com

Homogeneous Catalysts: For the synthesis of substituted ureas, various metal complexes can be employed. For instance, a ruthenium-phosphine complex has been used as a catalyst for forming urea from formamide (B127407) and ammonia. google.com Copper(II) complexes have also been shown to catalyze urea formation from ammonium (B1175870) carbamate. acs.org

Biocatalysis: The use of enzymes or microorganisms to catalyze urea synthesis is an emerging area of research, offering the potential for highly selective reactions under very mild, aqueous conditions. numberanalytics.com

Electrocatalysis: As mentioned, electrocatalytic methods are gaining attention for green urea production. These processes use catalysts, such as palladium-copper nanoparticles on titanium dioxide nanosheets, to facilitate the direct reaction of CO2 and nitrogenous materials at the electrode surface. acs.orgnih.gov

These advanced catalytic techniques, while not yet specifically documented for this compound, represent the forefront of research and could be adapted to provide more sustainable and efficient synthetic routes in the future.

Exploration of Alternative Starting Materials and Reaction Intermediates

The synthesis of this compound can be achieved through several strategic pathways, each characterized by distinct starting materials and key reaction intermediates. The selection of a particular synthetic route is often influenced by factors such as the availability and cost of precursors, reaction efficiency, and scalability. The exploration of these alternatives provides flexibility in process development and optimization. The core of the synthesis universally involves the formation of an unsymmetrical urea structure, which can be approached from different chemical disconnections.

A prevalent strategy for constructing unsymmetrical ureas involves the reaction between an isocyanate and an amine. orgsyn.org This approach can be applied in two primary ways for the target compound, differing in the choice of the initial amine and isocyanate components.

One common pathway utilizes ethyl isocyanate and a mono-protected version of ethylenediamine (B42938) , such as N-Boc-ethylenediamine or N-Cbz-ethylenediamine. In this method, the nucleophilic primary amine of the protected ethylenediamine attacks the electrophilic carbonyl carbon of ethyl isocyanate. This reaction forms a protected urea intermediate, for example, tert-butyl (2-(3-ethylureido)ethyl)carbamate. The final steps involve the acidic cleavage of the protecting group (e.g., tert-butoxycarbonyl group) and subsequent salt formation with hydrochloric acid to yield the desired product.

Alternatively, the synthesis can commence with ethylamine and a protected 2-isocyanatoethan-1-amine . This reverses the roles of the starting materials. The reaction proceeds with ethylamine acting as the nucleophile, leading to the same protected urea intermediate. However, the preparation of the required isocyanate precursor may be more complex compared to the commercial availability of ethyl isocyanate.

Another versatile methodology for urea synthesis employs phosgene or its safer, solid-state equivalents like triphosgene or 1,1'-carbonyldiimidazole (B1668759) (CDI). mdpi.com These reagents act as a carbonyl source to bridge the two different amine precursors. For instance, ethylamine can first be reacted with CDI to form an activated N-ethyl-1H-imidazole-1-carboxamide intermediate. This intermediate is then treated with a mono-protected ethylenediamine without isolation. The imidazole (B134444) group is an excellent leaving group, and its displacement by the second amine readily forms the protected urea. This stepwise, one-pot approach avoids the handling of potentially hazardous isocyanates.

The use of carbamoyl (B1232498) chlorides presents a further alternative. orgsyn.org Specifically, ethylcarbamoyl chloride can be reacted directly with a mono-protected ethylenediamine in the presence of a base to neutralize the hydrogen chloride formed during the reaction. This route offers a direct path to the protected urea intermediate.

A conceptually different strategy involves functional group interconversion starting from a more accessible urea precursor, such as N-(2-hydroxyethyl)-N'-ethylurea . This intermediate can be prepared from the reaction of ethyl isocyanate and ethanolamine. The hydroxyl group of this intermediate can then be converted into a suitable leaving group, for instance, by reaction with thionyl chloride to yield the key intermediate N-(2-chloroethyl)-N'-ethylurea . Subsequent displacement of the chloride with an amine source, such as ammonia, or through a Gabriel synthesis using potassium phthalimide (B116566) followed by hydrazinolysis, introduces the terminal amino group. This pathway transforms a stable and easily formed hydroxyethyl (B10761427) urea into the desired aminoethyl functionality through well-established chemical transformations.

The various synthetic routes, characterized by their unique starting materials and intermediates, are summarized in the tables below.

Table 1: Comparative Overview of Starting Materials and Intermediates for Urea Formation

| Synthetic Pathway | Starting Material 1 | Starting Material 2 | Key Reaction Intermediate |

| Isocyanate Route A | Ethyl isocyanate | N-Boc-ethylenediamine | tert-butyl (2-(3-ethylureido)ethyl)carbamate |

| Isocyanate Route B | Ethylamine | N-Boc-2-isocyanatoethan-1-amine | tert-butyl (2-(3-ethylureido)ethyl)carbamate |

| Phosgene-Equivalent Route | Ethylamine | N-Boc-ethylenediamine (with CDI) | N-ethyl-1H-imidazole-1-carboxamide |

| Carbamoyl Chloride Route | Ethylcarbamoyl chloride | N-Boc-ethylenediamine | tert-butyl (2-(3-ethylureido)ethyl)carbamate |

Table 2: Key Intermediates in the Functional Group Interconversion Pathway

| Reaction Step | Intermediate Compound Name |

| Urea Formation | N-(2-Hydroxyethyl)-N'-ethylurea |

| Halogenation | N-(2-Chloroethyl)-N'-ethylurea |

| Amination (Gabriel) | N-(2-(1,3-dioxoisoindolin-2-yl)ethyl)-N'-ethylurea |

Advanced Spectroscopic and Structural Elucidation Techniques in the Characterization of 1 2 Aminoethyl 3 Ethylurea Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments and Conformational Analysis

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in both solution and solid states. By probing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the number and types of hydrogen and carbon atoms in the molecule.

Proton (¹H) NMR: The ¹H NMR spectrum of 1-(2-Aminoethyl)-3-ethylurea hydrochloride would be expected to show distinct signals corresponding to the different proton environments in the molecule. Based on its structure, the following proton signals would be anticipated:

Ethyl Group (CH₃CH₂-): A triplet signal for the methyl (CH₃) protons, coupled to the adjacent methylene (B1212753) protons, and a quartet for the methylene (CH₂) protons, coupled to the methyl protons.

Aminoethyl Group (-CH₂CH₂NH₂): Two distinct signals, likely complex multiplets (e.g., triplets or more complex patterns due to coupling with each other and with adjacent NH protons), for the two methylene groups. The methylene group adjacent to the urea (B33335) nitrogen would likely appear at a different chemical shift than the one adjacent to the terminal amino group.

Amine and Urea Protons (-NH- and -NH₂): Broad signals corresponding to the protons on the nitrogen atoms. Their chemical shifts and appearance can be highly variable, depending on the solvent, concentration, and temperature, due to proton exchange and hydrogen bonding. The terminal amine group is protonated in the hydrochloride salt, appearing as -NH₃⁺.

Carbon-13 (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum provides a single peak for each unique carbon atom. For this compound, five distinct signals are expected:

Urea Carbonyl (C=O): A signal in the downfield region, typically around 155-165 ppm, characteristic of a urea carbonyl carbon.

Ethyl Group Carbons: Two signals, one for the methyl (CH₃) carbon and one for the methylene (CH₂) carbon.

Aminoethyl Group Carbons: Two signals for the methylene carbons (-CH₂CH₂-), distinguishable based on their proximity to the different nitrogen environments.

The precise chemical shifts in both ¹H and ¹³C NMR are influenced by the solvent and the presence of the hydrochloride salt, which protonates the terminal amino group, affecting the electronic environment of nearby atoms.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shift Ranges Note: This table is based on theoretical predictions and standard chemical shift ranges for similar functional groups, as specific experimental data for this compound is not publicly available.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Predicted ¹H Multiplicity |

|---|---|---|---|

| Ethyl CH₃ | ~1.1 | ~15 | Triplet (t) |

| Ethyl CH₂ | ~3.2 | ~35 | Quartet (q) |

| Urea-CH₂- | ~3.4 | ~40 | Multiplet (m) |

| -CH₂-NH₃⁺ | ~3.1 | ~38 | Multiplet (m) |

| Urea NH | Variable (Broad) | N/A | Singlet (br s) |

| Amine NH₃⁺ | Variable (Broad) | N/A | Singlet (br s) |

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, COSY would show cross-peaks between the methyl and methylene protons of the ethyl group, and between the two methylene protons of the aminoethyl chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the carbon signal to which it is directly attached. researchgate.net This would definitively link the predicted proton signals for the ethyl and aminoethyl groups to their corresponding carbon signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. researchgate.net This is particularly useful for identifying quaternary carbons (like the urea carbonyl) and for piecing together the molecular skeleton. For instance, HMBC would show a correlation from the methylene protons of the ethyl group to the urea carbonyl carbon, and from the methylene protons of the aminoethyl group to the same carbonyl carbon, confirming the core structure of the molecule.

While solution-state NMR provides information on the molecule's average structure, solid-state NMR (ssNMR) can characterize its structure in the crystalline form. nih.gov Different crystalline forms (polymorphs) of the same compound can have distinct ssNMR spectra due to differences in molecular conformation and packing in the crystal lattice. nih.gov Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution ¹³C spectra of solid samples. These spectra can serve as fingerprints to distinguish between different solid forms and to study molecular dynamics within the crystal. nih.gov

Mass Spectrometry (MS) in Molecular Formula Confirmation and Fragmentology Studies

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) measures the m/z of an ion with very high accuracy (typically to within 5 parts per million). This precision allows for the determination of the exact mass of the molecule and, consequently, its unambiguous elemental formula. For 1-(2-Aminoethyl)-3-ethylurea (the free base, C₅H₁₃N₃O), HRMS would be used to confirm its molecular formula by matching the experimentally measured exact mass of its protonated ion [M+H]⁺ to the theoretically calculated mass.

Interactive Table: Theoretical HRMS Data

| Ion | Molecular Formula | Calculated Exact Mass |

|---|

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (a "parent" or "precursor" ion), its fragmentation, and the analysis of the resulting "daughter" or "product" ions. chemspider.com The fragmentation pattern is highly dependent on the molecule's structure and provides a roadmap of its chemical bonds.

For the protonated molecule of 1-(2-Aminoethyl)-3-ethylurea, [C₅H₁₄N₃O]⁺, collision-induced dissociation (CID) would likely lead to fragmentation at the most labile bonds. Predicted fragmentation pathways could include:

Cleavage of the urea C-N bonds: Loss of the ethylamine (B1201723) group or the ethyl isocyanate group are common fragmentation pathways for urea derivatives.

Cleavage within the aminoethyl chain: Fragmentation along the C-C bond of the ethylenediamine (B42938) moiety.

Neutral Losses: Loss of small, stable neutral molecules like ammonia (B1221849) (NH₃) or water (H₂O) from the fragment ions.

By analyzing the masses of the resulting fragment ions, the connectivity of the parent molecule can be confirmed, providing powerful evidence for the proposed structure. For instance, observing a fragment corresponding to the protonated ethylenediamine would strongly support the presence of this structural unit. nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Intermolecular Interactions

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups present in this compound and for probing the intermolecular forces that govern its structure. These techniques measure the vibrational energies of molecular bonds, which are unique to the types of atoms and the nature of the bonds connecting them.

Characteristic Absorption Bands and Their Correlation with Molecular Structure

The FTIR and Raman spectra of this compound are characterized by a series of absorption bands that correspond to the various functional groups within the molecule. The urea moiety, the ethyl group, and the aminoethyl chain each contribute distinct vibrational signatures.

Key functional groups and their expected vibrational frequencies include the N-H stretching vibrations from the primary amine and the secondary amides of the urea group, typically observed in the region of 3400-3200 cm⁻¹. The C=O stretching vibration of the urea carbonyl group, known as the Amide I band, is particularly sensitive to its environment and is expected to appear around 1630-1680 cm⁻¹. The position of this band can provide valuable information about hydrogen bonding. nih.gov

The N-H bending vibrations (Amide II band) are typically found near 1550 cm⁻¹. Furthermore, C-N stretching vibrations and various bending and rocking motions of the ethyl and aminoethyl groups contribute to the fingerprint region of the spectrum, below 1500 cm⁻¹.

Table 1: Expected Characteristic Vibrational Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| N-H (Amine & Amide) | Stretching | 3400-3200 | FTIR, Raman |

| C-H (Alkyl) | Stretching | 2980-2850 | FTIR, Raman |

| C=O (Urea) | Stretching (Amide I) | 1680-1630 | FTIR |

| N-H (Amide) | Bending (Amide II) | 1570-1515 | FTIR |

Note: The exact positions of these bands can vary depending on the physical state of the sample and the extent of intermolecular interactions.

Hydrogen Bonding Network Analysis

The presence of multiple hydrogen bond donors (N-H groups) and acceptors (C=O and the nitrogen atoms) in this compound facilitates the formation of an extensive hydrogen bonding network. chemimpex.com These interactions significantly influence the vibrational frequencies of the involved functional groups. For instance, the N-H and C=O stretching bands in the solid-state spectrum are typically shifted to lower wavenumbers compared to their positions in a dilute solution in a non-polar solvent, indicating their participation in hydrogen bonding. nih.govdatapdf.com The extent of these shifts can provide a qualitative measure of the strength of the hydrogen bonds. Analysis of the N-H stretching region, often showing broad and complex band shapes, can reveal the presence of different types of hydrogen bonds within the crystal lattice.

X-ray Crystallography for Single Crystal Structure Determination and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide detailed information about its molecular geometry and how the molecules pack together in the crystal.

Unit Cell Parameters and Space Group Assignment

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.4 |

| γ (°) | 90 |

| Volume (ų) | 978.5 |

Note: This data is illustrative and not based on experimental results for the named compound.

Bond Lengths, Bond Angles, and Torsional Angles

The crystallographic analysis provides precise measurements of all bond lengths, bond angles, and torsional angles within the molecule. For the urea moiety, the C=O and C-N bond lengths are of particular interest. The C=O bond is expected to be slightly elongated compared to a typical ketone due to resonance with the nitrogen lone pairs. The geometry around the nitrogen atoms of the urea group is expected to be trigonal planar. These structural parameters provide a detailed picture of the molecular conformation in the solid state.

Supramolecular Assembly and Intermolecular Interactions in the Solid State

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

Chemical Reactivity and Derivatization Studies of 1 2 Aminoethyl 3 Ethylurea Hydrochloride

Reactivity Profiling and Reaction Mechanisms as a Multifunctional Reagent

1-(2-Aminoethyl)-3-ethylurea hydrochloride serves as a key intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals. chemimpex.com Its bifunctional nature, possessing both a nucleophilic amine and a hydrogen-bond-donating urea (B33335) group, allows for a wide range of chemical transformations.

The primary amino group (-NH2) on the ethyl chain is a potent nucleophilic center, making it susceptible to reaction with a variety of electrophiles. This reactivity is fundamental to its use as a synthetic precursor.

Acylation: The primary amine readily undergoes acylation when treated with acylating agents such as acyl chlorides or anhydrides. This reaction forms an amide linkage. For instance, the acylation of the 6-amino group of a similar urea-containing compound with ethyl oxalyl chloride proceeds efficiently to yield the corresponding ester derivative. nih.gov The general mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride).

Alkylation: The amine group can also be alkylated by reacting with alkyl halides. This substitution reaction introduces an alkyl group onto the nitrogen atom. The reactivity in these nucleophilic substitution reactions makes the compound a useful intermediate for creating more complex amine derivatives.

The urea moiety (-NH-CO-NH-) is a highly versatile functional group known for its ability to form strong hydrogen bonds and participate in various chemical interactions. nih.gov The substitution pattern on the nitrogen atoms plays a crucial role in determining the conformational preferences and reactivity of the urea derivative. nih.gov

The urea group can act as a hydrogen bond donor through its N-H groups and a hydrogen bond acceptor via its carbonyl oxygen. chemimpex.com This property is critical for its interaction with biological targets, such as enzymes, where it can mimic transition states of catalytic reactions. nih.gov For example, in studies of similar urea-derived inhibitors, the urea moiety was shown to establish strong hydrogen bonding interactions with key amino acid residues like aspartic acid. nih.gov

Urea derivatives can also undergo reactions such as transamidation with other amines, particularly at elevated temperatures, to form new ureido compounds. mdpi.com This process typically involves the in situ formation of an isocyanic acid intermediate. mdpi.com

Tautomerism: The urea group can theoretically exist in tautomeric forms, such as the imidic acid form (H2N-C(OH)=NH). However, for simple ureas, the keto form is overwhelmingly more stable. Computational studies on related carbonyl-containing compounds confirm that enolic or imidic acid tautomers are generally present in negligible amounts compared to the keto form under standard conditions. nih.gov The stability of the keto form is attributed to the greater bond energy of the carbon-oxygen double bond compared to a carbon-nitrogen double bond.

The stability of this compound is a critical factor for its storage and application. As a hydrochloride salt, it is generally a stable, water-soluble solid. chemimpex.com However, the molecule can undergo degradation under specific conditions, such as high temperatures or the presence of strong oxidizing agents or reactive species like CO2 in aqueous amine solutions. researchgate.netnih.gov

Studies on analogous amino- and urea-containing compounds used in industrial applications show that degradation can occur through several pathways:

Oxidative Degradation: In the presence of oxygen, especially at elevated temperatures and in the presence of metal ions like iron, the amine portion of the molecule can be oxidized. researchgate.netunit.no

Thermal Degradation: At high temperatures, urea-containing compounds can degrade. In aqueous solutions containing CO2, primary amines can react to form urea derivatives, which may then participate in further degradation reactions. researchgate.netnih.gov Common degradation products from similar systems include ammonia (B1221849) and various secondary and tertiary amines formed through fragmentation and rearrangement. researchgate.netunit.no

The presence of the ethyl group on the urea nitrogen may influence the degradation pathways compared to unsubstituted or differently substituted ureas, but the primary points of instability remain the amine group and the urea linkage under harsh conditions.

Synthesis of Chemically Modified Derivatives and Analogues for Research Purposes

Modification of the parent structure of this compound is a common strategy to tailor its properties for specific research applications, such as probing biological mechanisms or enhancing chemical reactivity.

To study reaction mechanisms or metabolic pathways, isotopically labeled analogues of the compound can be synthesized. While specific studies on labeling this compound are not detailed in the literature, standard synthetic organic methods can be applied.

Possible labeling strategies include:

Nitrogen-15 (¹⁵N) Labeling: The primary amine could be labeled by using ¹⁵N-labeled phthalimide (B116566) in a Gabriel synthesis approach to create the aminoethyl fragment. The urea nitrogens could be labeled by using ¹⁵N-labeled ethyl isocyanate or ¹⁵N-labeled ammonia in the synthetic route.

Carbon-13 (¹³C) Labeling: The ethyl groups or the urea carbonyl carbon can be labeled using ¹³C-enriched starting materials. For example, reacting a suitable amine with ¹³C-labeled phosgene (B1210022) or a related carbonate would label the carbonyl position.

Deuterium (²H) Labeling: Deuterium atoms can be introduced at non-exchangeable C-H positions on the ethyl or aminoethyl backbones by using deuterated precursors during the synthesis.

These labeled compounds are invaluable tools for tracking the molecule and its fragments using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Derivatization is employed to modify the molecule's properties for improved performance in a specific context. This can involve enhancing its reactivity for subsequent synthetic steps or introducing moieties that facilitate specific non-covalent interactions.

Derivatization is also used to improve analytical detection. For example, reacting the primary amine with a fluorescent tag allows for highly sensitive detection using high-performance liquid chromatography with fluorescence detection (HPLC-FLD). nih.gov

Preparation of Functionalized Surfaces or Supports Utilizing this compound

A comprehensive review of scientific databases and chemical literature did not yield specific studies detailing the direct application of this compound for the functionalization of surfaces or solid supports. While this compound possesses reactive functional groups—a primary amine and a urea moiety—that suggest potential for such applications, documented methodologies and research findings are not presently available.

The primary amino group of this compound could theoretically serve as a nucleophile for covalent attachment to surfaces containing electrophilic groups. The urea functional group is known for its capacity to form strong hydrogen bonds, which could potentially be exploited for non-covalent surface modification. chemimpex.com

General applications of similar urea-based compounds and molecules with aminoethyl groups have been noted in broader material science contexts, including the synthesis of specialty polymers and coatings. chemimpex.comchemimpex.com For instance, other urea derivatives are utilized as functional monomers in the creation of molecularly imprinted polymers. These related applications suggest the theoretical potential of this compound in surface modification; however, without direct research, any discussion of specific methodologies, reaction conditions, or the properties of the resulting surfaces would be speculative.

Due to the absence of specific research data, the creation of data tables detailing research findings on this topic is not possible at this time. Further investigation and dedicated research would be necessary to establish protocols and characterize the performance of this compound in the functionalization of various substrates.

Applications of 1 2 Aminoethyl 3 Ethylurea Hydrochloride in Complex Organic Synthesis

Utilization in Solid-Phase Peptide Synthesis (SPPS) and Related Methodologies

While not a conventional amino acid, the unique structural attributes of 1-(2-Aminoethyl)-3-ethylurea hydrochloride lend it to specialized applications within solid-phase peptide synthesis (SPPS), particularly in the creation of peptidomimetics and the modulation of peptide structure.

The utility of this compound in SPPS is primarily as a specialized building block rather than a standard linker or protecting group. However, its bifunctional nature—a nucleophilic primary amine and a hydrogen-bonding urea (B33335) moiety—allows for its strategic incorporation.

The primary amine can be acylated by an activated C-terminal amino acid, allowing the urea derivative to be attached to a growing peptide chain. This process enables the introduction of a non-peptidic urea element into the backbone. The urea group itself is stable under the standard acidic and basic conditions used for Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) deprotection strategies, ensuring its integrity throughout the synthesis cycles. tcichemicals.com While not a linker itself, its structure could be integrated into the synthesis of novel "safety-catch" linkers, where the urea functionality might be chemically modified in a final step to facilitate cleavage under specific, non-standard conditions. mdpi.com

Table 1: Functional Group Analysis in the Context of SPPS

| Functional Group | Relevant Property | Potential Application in SPPS |

| Primary Amine (-NH2) | Nucleophilic | Site of attachment for incoming activated amino acids; allows incorporation into the peptide backbone. |

| Urea (-NH-CO-NH-) | H-bond donor/acceptor; rigid | Can influence peptide conformation; stable to standard deprotection conditions. |

| Ethyl Group (-CH2CH3) | Hydrophobic; steric bulk | Modulates local solubility and steric environment of the incorporated moiety. |

| Hydrochloride Salt (-HCl) | Enhances solubility | Improves handling and solubility in aqueous and polar organic solvents used in synthesis. chemimpex.com |

Pseudoproline dipeptides are specialized building blocks, typically derived from serine or threonine, that are reversibly protected as an oxazolidine (B1195125) ring. chempep.com This structure introduces a "kink" similar to that of proline, which disrupts aggregation-prone β-sheet formation during SPPS and enhances coupling efficiency. chempep.compeptide.com

There is no direct evidence that this compound is used in the classical synthesis of pseudoproline dipeptides. However, its incorporation into a peptide chain can serve a similar purpose: imposing conformational constraints. The planarity of the urea group and its capacity for strong intramolecular hydrogen bonding can restrict the rotational freedom of the peptide backbone. By acting as a "turn-inducer," it can help to stabilize specific secondary structures or create well-defined bends, mimicking the effect of a proline or pseudoproline residue. This makes it a valuable tool for designing peptides with specific three-dimensional shapes, which is crucial for their biological activity. nih.gov

The incorporation of a urea linkage into a peptide backbone significantly impacts its secondary structure and folding behavior. Urea is a well-known denaturant that disrupts protein structure by forming hydrogen bonds with the peptide backbone, thereby competing with the intramolecular hydrogen bonds that stabilize α-helices and β-sheets. nih.gov

When this compound is intentionally integrated into a peptide sequence, this hydrogen bonding capability can be strategically exploited. The urea moiety can act as a "helix-breaker" or "sheet-disruptor," preventing the formation of undesirable secondary structures or aggregates. nih.gov Conversely, in carefully designed sequences, the same hydrogen-bonding potential could stabilize β-turns or other non-canonical structures. The ultimate effect on conformation depends on the position of the urea unit within the peptide sequence and the nature of the surrounding amino acid residues. researchgate.net

Role as a Building Block in the Synthesis of Heterocyclic Compounds

The reactivity of the functional groups in this compound makes it an effective precursor for the synthesis of various heterocyclic compounds. The primary amine and the two nitrogen atoms of the urea moiety can act as nucleophiles in cyclization reactions. This dual reactivity allows it to participate in reactions that form rings of different sizes and functionalities, which is a cornerstone of medicinal and agrochemical research. researchgate.net

For instance, reaction with 1,3-dicarbonyl compounds can lead to the formation of substituted pyrimidines or diazepines. Similarly, condensation with other bifunctional electrophiles can yield a diverse array of heterocyclic systems. The use of amino acid derivatives as starting materials for heterocycle synthesis is a well-established strategy for producing molecules with potential biological activity. researchgate.net

Table 2: Plausible Heterocyclic Syntheses Using this compound

| Reactant | Resulting Heterocycle Class | Reaction Type |

| β-Ketoester | Dihydropyrimidinone | Biginelli-type condensation |

| 1,2-Diketone | Dihydro-1H-imidazole-2(3H)-one | Condensation |

| Phthalic Anhydride | Phthalimide (B116566) derivative | Acylation and cyclization |

| α,β-Unsaturated Ester | Piperazinone derivative | Michael addition followed by cyclization |

Applications in the Development of Supramolecular Architectures and Self-Assembly Systems

The urea functional group is a cornerstone of supramolecular chemistry due to its ability to form strong, highly directional, and predictable hydrogen bonds. The two N-H protons act as hydrogen bond donors, while the carbonyl oxygen acts as an acceptor. This allows urea derivatives to self-assemble into well-defined, non-covalent structures such as tapes, helices, and sheets.

This compound can serve as a building block for more complex supramolecular systems. The primary amino group provides a convenient handle for attaching other molecular components, such as chromophores, polymers, or biologically active molecules. By functionalizing this amine, researchers can design sophisticated systems that self-assemble into functional architectures, including liquid crystals, gels, and nanoscale containers. The ethyl group provides a degree of steric hindrance and hydrophobicity that can be used to fine-tune the packing and stability of the resulting supramolecular assembly.

Exploration of this compound in Material Science Applications (e.g., Polymer Chemistry, Hydrogels)

In material science, this compound is valued as a building block for creating specialty polymers with tailored properties. chemimpex.com The primary amine allows for its incorporation into polymer chains through reactions like polyamidation or polycondensation.

When used as a monomer or co-monomer, the urea functionality becomes a repeating unit along the polymer backbone. The extensive hydrogen bonding between these urea groups can significantly enhance the material's properties, leading to:

Increased Thermal Stability: The strong intermolecular hydrogen bonds act as physical cross-links, requiring more energy to overcome, thus raising the glass transition and melting temperatures.

Improved Mechanical Strength: The network of hydrogen bonds contributes to higher tensile strength and modulus.

Enhanced Adhesion: The polarity and hydrogen-bonding capability of the urea groups can promote strong adhesion to various substrates.

Furthermore, the hydrophilic nature of the urea group makes this compound a candidate for the synthesis of hydrogels. By incorporating it into a cross-linked polymer network, the urea moieties can attract and hold large amounts of water, forming stable gel structures with potential applications in biomedicine and environmental science.

Computational Chemistry and Theoretical Studies on 1 2 Aminoethyl 3 Ethylurea Hydrochloride

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 1-(2-Aminoethyl)-3-ethylurea hydrochloride. These calculations can predict a range of properties that govern the molecule's reactivity and interactions.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of a molecule. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilicity. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.

For this compound, the presence of lone pairs on the nitrogen and oxygen atoms is expected to significantly contribute to the HOMO, making these sites potential centers for nucleophilic attack. Conversely, the carbonyl carbon of the urea (B33335) moiety is electron-deficient and is expected to be a major contributor to the LUMO, making it susceptible to nucleophilic attack.

Table 1: Calculated Frontier Molecular Orbital Energies of 1-(2-Aminoethyl)-3-ethylurea (Cationic Form) in Gas Phase

| Parameter | Energy (eV) |

| HOMO | -8.52 |

| LUMO | 1.25 |

| HOMO-LUMO Gap | 9.77 |

Note: The values presented in this table are hypothetical and for illustrative purposes, representing typical results from DFT calculations.

The distribution of electron density within a molecule is crucial for understanding its interactions with other molecules. Electrostatic potential (ESP) maps provide a visual representation of the charge distribution, where regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, and regions of positive potential (colored blue) indicate electron-poor areas susceptible to nucleophilic attack. libretexts.org

In this compound, the oxygen atom of the carbonyl group and the nitrogen atoms are expected to be regions of high electron density and therefore negative electrostatic potential. The protonated aminoethyl group and the hydrogen atoms attached to the nitrogen atoms will exhibit a positive electrostatic potential. This charge distribution is critical in determining how the molecule will orient itself and interact with other polar molecules and ions. nih.gov

Table 2: Calculated Partial Atomic Charges of 1-(2-Aminoethyl)-3-ethylurea (Cationic Form)

| Atom | Partial Charge (e) |

| O (carbonyl) | -0.65 |

| C (carbonyl) | +0.78 |

| N (ethyl side) | -0.42 |

| N (aminoethyl side) | -0.35 |

| N (terminal amino) | +0.95 (protonated) |

Note: The values in this table are representative examples derived from quantum chemical calculations and are intended to illustrate the expected charge distribution.

Quantum chemical calculations can be employed to model potential reaction pathways for this compound. By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface for a given reaction can be constructed. This allows for the determination of activation energies and reaction thermodynamics, providing insights into the feasibility and kinetics of a reaction.

For instance, the hydrolysis of the urea group is a potential reaction that could be modeled. Computational studies could elucidate the mechanism, whether it proceeds through a direct nucleophilic attack on the carbonyl carbon or is facilitated by intramolecular catalysis from the aminoethyl group. The identification of the transition state structure would be key to understanding the energetic barrier of the reaction.

Molecular Dynamics Simulations for Conformational Sampling and Solution Behavior

While quantum chemical calculations provide detailed information about the electronic structure of a single molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, including their conformational changes and interactions with their environment, such as a solvent. nih.gov

Table 3: Torsional Angle Preferences for Key Dihedrals in 1-(2-Aminoethyl)-3-ethylurea in Different Solvents

| Dihedral Angle | Predominant Angle in Water (degrees) | Predominant Angle in Chloroform (degrees) |

| C-C-N-C (ethyl group) | 180 (anti) | 180 (anti) |

| N-C-C-N (aminoethyl chain) | 60 (gauche) | 180 (anti) |

| C-N-C=O (urea backbone) | 180 (trans) | 180 (trans) |

Note: This table presents hypothetical data to illustrate the potential influence of the solvent on the molecular conformation.

In a purely chemical context, "ligand-receptor" interactions can refer to the binding of this compound to a simple chemical entity, such as a metal ion or another small molecule, through non-covalent interactions. nsc.ru MD simulations can be used to study the binding process, the stability of the resulting complex, and the key intermolecular interactions involved.

For example, the interaction of the protonated amino group and the urea moiety with an anion could be investigated. The simulation would provide information on the preferred binding site, the interaction energy, and the role of hydrogen bonding and electrostatic interactions in the formation of the complex. This type of study is fundamental to understanding the molecule's behavior in solution and its potential to participate in supramolecular assemblies.

Table 4: Calculated Interaction Energies of 1-(2-Aminoethyl)-3-ethylurea (Cationic Form) with a Chloride Anion in Water

| Interaction Type | Interaction Energy (kcal/mol) |

| Electrostatic | -85.3 |

| Van der Waals | -12.7 |

| Total Interaction Energy | -98.0 |

Note: These are illustrative values representing the output of a molecular dynamics simulation and are not based on specific experimental data for this compound.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

Theoretical investigations, particularly using Density Functional Theory (DFT), are widely employed to calculate spectroscopic parameters with a high degree of accuracy. researchgate.netnih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) approach are standard for predicting Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net For vibrational spectroscopy, computational models can predict the frequencies and intensities of Infrared (IR) absorption bands.

A typical comparative study involves optimizing the molecular geometry of the compound and then performing calculations to predict its spectroscopic characteristics. nih.govresearchgate.net These calculated values are then systematically compared against the values obtained from experimental measurements. The correlation between theoretical and experimental data serves to validate the computational model and aids in the precise assignment of experimental signals. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

In a computational study of this compound, the ¹H and ¹³C NMR chemical shifts would be calculated. The predicted values are often plotted against the experimental data to assess the level of agreement, typically aiming for a high correlation coefficient (R²).

Table 1: Illustrative Comparison of Theoretical and Experimental ¹³C NMR Chemical Shifts This table is a hypothetical representation to illustrate how data would be presented. Actual experimental and computational data for this specific compound were not found in the public domain.

| Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

|---|---|---|---|

| C=O | (Value) | (Value) | (Value) |

| CH₂-N (urea) | (Value) | (Value) | (Value) |

| CH₂-CH₃ | (Value) | (Value) | (Value) |

| CH₃-CH₂ | (Value) | (Value) | (Value) |

| CH₂-NH₂ | (Value) | (Value) | (Value) |

Infrared (IR) Spectroscopy

Similarly, the vibrational frequencies from an experimental IR spectrum would be compared to those calculated computationally. Theoretical calculations help in assigning specific vibrational modes (e.g., N-H stretch, C=O stretch) to the observed absorption bands. Calculated frequencies are often scaled by a factor to correct for systematic errors inherent in the computational methods.

Table 2: Illustrative Comparison of Key Experimental and Calculated Vibrational Frequencies This table is a hypothetical representation to illustrate how data would be presented. Actual experimental and computational data for this specific compound were not found in the public domain.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |

|---|---|---|---|

| N-H Stretch (Amine) | (Value) | (Value) | Asymmetric/Symmetric stretching |

| N-H Stretch (Urea) | (Value) | (Value) | Stretching vibration |

| C-H Stretch | (Value) | (Value) | Aliphatic C-H stretching |

| C=O Stretch | (Value) | (Value) | Urea carbonyl stretching |

| N-H Bend | (Value) | (Value) | Bending vibration |

The synergy between computational prediction and experimental measurement is a cornerstone of modern chemical analysis. researchgate.net For a molecule like this compound, this approach would be invaluable for confirming its structure and providing a detailed understanding of its spectroscopic signatures. chemimpex.com Future research applying these computational methods would be beneficial for creating a comprehensive spectroscopic profile of this compound.

Analytical Methodologies for the Quantitative and Qualitative Assessment of 1 2 Aminoethyl 3 Ethylurea Hydrochloride in Research

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a cornerstone of analytical chemistry, providing the capability to separate complex mixtures into their individual components. For a compound like 1-(2-Aminoethyl)-3-ethylurea hydrochloride, various chromatographic methods are essential for a comprehensive analysis.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically the first choice due to the compound's polar nature.

Method development would involve a systematic approach to optimize the separation of the main compound from any potential impurities, such as starting materials, byproducts, or degradation products. Key parameters to be investigated include the stationary phase, mobile phase composition, pH, and detector wavelength.

A common starting point for method development is a C18 column, which is a versatile stationary phase for a wide range of polarities. google.com The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or water with an ion-pairing agent like trifluoroacetic acid) and an organic modifier like acetonitrile (B52724) or methanol. google.comnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of both polar and less polar impurities within a reasonable timeframe. nih.gov

Due to the limited UV chromophore in the this compound structure, detection is typically performed at low wavelengths, such as 200-220 nm. chromforum.org However, for trace analysis or to improve specificity, derivatization with a UV-absorbing or fluorescent tag could be considered. researchgate.net Alternatively, a universal detector like an Evaporative Light Scattering Detector (ELSD) could be employed, which is not dependent on the analyte having a chromophore. lcms.cz

Validation of the developed HPLC method is critical to ensure its reliability. This would be performed according to the International Council for Harmonisation (ICH) guidelines and would include assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. researchgate.net

Table 1: Illustrative HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-2 min: 5% B; 2-20 min: 5-60% B; 20-25 min: 60-90% B; 25-30 min: 90% B; 30.1-35 min: 5% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development and is for illustrative purposes.

While this compound itself is not volatile, Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for the identification and quantification of potential volatile or semi-volatile byproducts from its synthesis or degradation. The synthesis of urea (B33335) derivatives can sometimes involve volatile reagents or lead to volatile impurities. nih.gov

For analysis, a sample of the compound could be dissolved in a suitable solvent and injected into the GC-MS. Alternatively, headspace GC-MS could be employed, where the vapor above the sample is analyzed, which is particularly useful for detecting highly volatile impurities. The GC separates the volatile components, and the mass spectrometer provides mass information that can be used to identify the individual compounds by comparing the resulting mass spectra to spectral libraries.

Potential volatile byproducts could include residual solvents from the synthesis or purification process, or degradation products resulting from thermal instability. For instance, thermal decomposition might lead to the formation of smaller amine or isocyanate fragments.

Table 2: Potential Volatile Byproducts and GC-MS Parameters

| Potential Analyte | Rationale | GC Column | Temperature Program | MS Detection |

|---|---|---|---|---|

| Ethyl isocyanate | Synthesis precursor | DB-5ms or similar | 40°C (2 min), ramp to 250°C at 10°C/min | Scan mode (m/z 30-300) |

| Ethylenediamine (B42938) | Synthesis precursor | DB-5ms or similar | 40°C (2 min), ramp to 250°C at 10°C/min | Scan mode (m/z 30-300) |

This table provides hypothetical examples of analytes and conditions for method development.

As this compound is a salt, it is essential to confirm the identity and quantify the amount of the hydrochloride counter-ion. Ion Chromatography (IC) with suppressed conductivity detection is a highly specific and sensitive method for the determination of anions like chloride. researchgate.netchromatographyonline.com

In this technique, an aqueous solution of the sample is injected into an ion-exchange column. The anions are separated based on their affinity for the stationary phase and are then detected by a conductivity detector. A suppressor is used to reduce the background conductivity of the eluent, thereby increasing the sensitivity of the measurement. eusalt.com This method allows for the direct and accurate quantification of the chloride content, which can be used to confirm the stoichiometry of the salt and in mass balance calculations. chromatographyonline.com

Method validation would ensure the accuracy and precision of the chloride determination. eusalt.com

Table 3: Typical Ion Chromatography Parameters for Chloride Analysis

| Parameter | Condition |

|---|---|

| Column | Anion-exchange column (e.g., Dionex IonPac AS14A) |

| Eluent | Sodium carbonate/sodium bicarbonate buffer |

| Flow Rate | 1.2 mL/min |

| Detection | Suppressed conductivity |

| Injection Volume | 25 µL |

This table outlines common conditions for anion analysis by IC.

Titrimetric and Gravimetric Methods for Accurate Quantification

For the accurate quantification of the bulk material, classical titrimetric and gravimetric methods can be highly valuable. These methods are often used for the certification of reference standards due to their high precision and accuracy, which are traceable to fundamental physical quantities.

Argentometric titration is a classic and reliable method for the quantification of the hydrochloride content. egyankosh.ac.inscribd.com The Mohr method, for example, involves the titration of the chloride ions with a standardized solution of silver nitrate. uobabylon.edu.iq Potassium chromate (B82759) is used as an indicator, which forms a reddish-brown silver chromate precipitate at the endpoint, after all the chloride has precipitated as white silver chloride. uobabylon.edu.iq Alternatively, the Volhard method, a back-titration, can be used, which is advantageous in acidic solutions. titrations.info

Gravimetric analysis could potentially be employed by precipitating the chloride as silver chloride, followed by filtration, drying, and weighing of the precipitate. This absolute method is highly accurate but also more time-consuming than titrimetry.

Spectrophotometric Methods for Trace Analysis and Reaction Monitoring

UV-Visible spectrophotometry can be a simple and rapid method for quantification, particularly for reaction monitoring or for the analysis of trace amounts of this compound, often after a derivatization step.

Direct spectrophotometric measurement is challenging due to the lack of a strong chromophore. However, the urea functional group can react with certain reagents to produce a colored product that can be measured colorimetrically. A well-known derivatizing agent for ureas is p-dimethylaminobenzaldehyde (DMAB), which reacts with urea in an acidic medium to form a yellow-colored product with an absorption maximum around 420-440 nm. sci-hub.se This method could be adapted for the quantification of this compound. The reaction conditions, such as acid concentration, reagent concentration, and reaction time, would need to be optimized.

Another approach involves the use of silver nanoparticles, where the complexation of the urea with the nanoparticles can lead to a change in their surface plasmon resonance, which can be measured spectrophotometrically. nih.govresearchgate.net

These spectrophotometric methods are particularly useful for high-throughput screening or for applications where a rapid estimation of concentration is needed. However, they may be less specific than chromatographic methods and require careful validation to account for potential interferences.

Table 4: Comparison of Spectrophotometric Derivatization Reagents

| Reagent | Principle | Wavelength (λmax) | Advantages | Disadvantages |

|---|---|---|---|---|

| p-Dimethylaminobenzaldehyde (DMAB) | Forms a colored Schiff base with urea in acid | ~420-440 nm | Well-established, simple | Can have interferences from other ureas or similar structures |

This table provides a comparative overview of common derivatization approaches for urea compounds.

Future Research Directions and Emerging Opportunities in the Study of 1 2 Aminoethyl 3 Ethylurea Hydrochloride

Development of Automated and High-Throughput Synthesis and Application Platforms

The advancement of chemical synthesis is increasingly reliant on automation and high-throughput methodologies to accelerate the discovery of novel molecules and processes. For derivatives of 1-(2-Aminoethyl)-3-ethylurea hydrochloride, these technologies offer a pathway to rapidly generate libraries of analogues for screening in various applications.

Automated Synthesis: Continuous-flow chemistry presents a significant opportunity for the automated synthesis of this compound and its derivatives. nih.govacs.org Flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and reaction time, which is crucial for managing potentially high-energy intermediates often involved in urea (B33335) synthesis, such as those in the Curtius rearrangement. nih.gov Automated platforms can integrate sequential reactions, such as the formation of an isocyanate intermediate followed by reaction with an amine, into a single, streamlined process. acs.org This approach not only improves safety and reproducibility but also facilitates scale-up production. rsc.org Recent developments in using carbon dioxide (CO2) as a C1 building block in flow chemistry could offer a greener, more sustainable route to urea synthesis, moving away from hazardous reagents like phosgene (B1210022). nih.govresearchgate.net

High-Throughput Platforms: High-throughput synthesis platforms, often utilizing 96-well plates, could be adapted for the parallel synthesis of a diverse range of ureas derived from the this compound scaffold. researchgate.net By reacting the primary amino group with a variety of electrophiles or using the urea moiety as a handle for further functionalization, large libraries of compounds can be generated efficiently. These platforms, coupled with high-throughput screening, would enable the rapid identification of molecules with desirable properties for catalytic or biochemical applications.

| Technology | Potential Advantage for this compound Synthesis | Key Research Focus |

| Continuous-Flow Synthesis | Enhanced safety, reproducibility, and scalability; potential for integrating greener reagents like CO2. nih.govacs.orgresearchgate.net | Optimization of flow conditions for multi-step reactions and integration of in-line analytics for real-time monitoring. acs.org |

| High-Throughput Synthesis | Rapid generation of diverse compound libraries for screening purposes. researchgate.net | Development of robust reaction sequences suitable for parallel synthesis in microplate format. |

| Robotic Platforms | Full automation of synthesis, purification, and analysis, minimizing manual intervention. chinesechemsoc.orgpkusam.cn | Designing modular robotic systems adaptable for the synthesis of various functionalized ureas. |

Integration into Catalytic Cycles and Organocatalysis Research

Organocatalysis, which utilizes small organic molecules as catalysts, has become a cornerstone of modern synthetic chemistry. The urea functional group is a well-established hydrogen-bond donor, capable of activating substrates and controlling stereochemistry. nih.govcapes.gov.brwikipedia.org this compound possesses the necessary features to be explored as a novel organocatalyst.

The core urea moiety can form double hydrogen-bonding interactions with substrates, similar to established urea and thiourea (B124793) catalysts. wikipedia.org This interaction can activate electrophiles, such as carbonyl compounds, for a variety of nucleophilic additions. Furthermore, the presence of both a hydrogen-bond donor (the N-H protons of the urea) and a basic primary amine site introduces the potential for bifunctional catalysis. This dual activation mechanism, where the urea group activates the electrophile and the amine group activates the nucleophile, is a powerful strategy in asymmetric synthesis. wikipedia.org

Future research could involve designing and synthesizing chiral variants of this compound to explore its potential in asymmetric transformations. Its performance could be evaluated in a range of well-established organocatalytic reactions.

Potential Organocatalytic Applications:

Michael Additions: Catalyzing the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. wikipedia.org

Strecker Reactions: Asymmetric synthesis of α-amino cyanides. wikipedia.orgresearchgate.net

Aza-Henry Reactions: Catalyzing the addition of nitroalkanes to imines. wikipedia.org

Baylis-Hillman Reactions: Coupling of aldehydes and activated alkenes. wikipedia.org

The development of catalysts based on the this compound scaffold could lead to new, efficient, and metal-free synthetic methodologies. nih.govcapes.gov.br

Exploration of Novel Biochemical Research Applications (Non-Clinical)

Beyond synthesis, the structure of this compound makes it an intriguing tool for fundamental biochemical research, particularly in the study of protein structure and function through chemical modification.

Urea is well-known for its ability to denature proteins, an effect attributed to both direct interactions with the protein and indirect effects on the structure of water, which weakens the hydrophobic effect. nih.govsemanticscholar.org Urea molecules can form hydrogen bonds with the peptide backbone and interact with amino acid side chains, disrupting the native protein structure. researchgate.netresearchgate.net

This compound could be developed into a sophisticated molecular probe for studying these interactions. The terminal primary amine serves as a chemical handle for attaching reporter groups such as fluorophores, biotin, or spin labels. Such functionalized derivatives could be used to:

Map Urea Binding Sites: By incorporating a photo-crosslinkable moiety, these probes could be used to covalently label and subsequently identify specific urea-binding sites on a protein's surface or within its interior upon unfolding.

Investigate Local Unfolding: Attaching environmentally sensitive fluorophores would allow researchers to monitor changes in the local environment of a protein as it unfolds, providing insights into the mechanism of denaturation. nih.gov

Study Protein Carbamylation: The process of carbamylation, where isocyanic acid (derived from urea) modifies lysine (B10760008) residues, is a significant post-translational modification. nih.gov Specially designed derivatives of this compound could be used as tools to study the kinetics and site-specificity of this modification in a controlled, non-clinical setting to better understand its fundamental impact on protein function.

These applications would provide a deeper, molecular-level understanding of protein-solute interactions and the fundamental processes governing protein folding and stability.

Challenges and Perspectives in Harnessing its Full Synthetic Potential

While the future applications of this compound are promising, several challenges must be addressed to unlock its full potential.

Synthetic Challenges:

Selectivity: The presence of multiple reactive sites (two urea nitrogens and a primary amine) can complicate selective functionalization. Developing orthogonal protection strategies will be crucial for controlled, site-specific modifications.

Green Synthesis Routes: Traditional urea synthesis often involves toxic reagents like phosgene or isocyanates. nih.gov A significant challenge lies in further developing and optimizing greener synthetic methods, such as those utilizing CO2 or employing catalytic routes that avoid hazardous intermediates. nih.govorganic-chemistry.org

Purification: The polarity and hydrogen-bonding capacity of urea derivatives can make purification by conventional chromatographic methods challenging. The development of non-chromatographic or specialized purification techniques, potentially facilitated by flow chemistry setups, is needed. mdpi.com